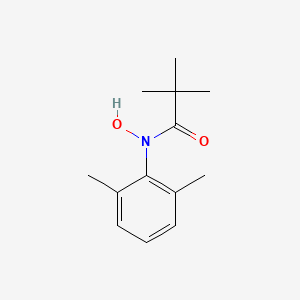
N-(2,6-Dimethylphenyl)-N-hydroxy-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-Dimethylphenyl)-N-hydroxy-2,2-dimethylpropanamide is an organic compound with a complex structure that includes a phenyl ring substituted with two methyl groups and a hydroxyl group attached to a dimethylpropanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-N-hydroxy-2,2-dimethylpropanamide typically involves the reaction of 2,6-dimethylaniline with appropriate reagents. One common method includes the reaction of 2,6-dimethylaniline with chloroacetyl chloride in the presence of a base such as sodium acetate in acetic acid. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,6-Dimethylphenyl)-N-hydroxy-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
N-(2,6-Dimethylphenyl)-N-hydroxy-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2,6-Dimethylphenyl)-N-hydroxy-2,2-dimethylpropanamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lidocaine: A well-known local anesthetic with a similar structure.
Tocainide: Another compound with structural similarities, used as an antiarrhythmic agent.
2-Chloro-N-(2,6-dimethylphenyl)acetamide: A related compound with similar chemical properties.
Uniqueness
N-(2,6-Dimethylphenyl)-N-hydroxy-2,2-dimethylpropanamide is unique due to its specific substitution pattern and the presence of both hydroxyl and amide functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
918107-02-5 |
|---|---|
Formule moléculaire |
C13H19NO2 |
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
N-(2,6-dimethylphenyl)-N-hydroxy-2,2-dimethylpropanamide |
InChI |
InChI=1S/C13H19NO2/c1-9-7-6-8-10(2)11(9)14(16)12(15)13(3,4)5/h6-8,16H,1-5H3 |
Clé InChI |
DWUGJZJTEQOITN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)N(C(=O)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


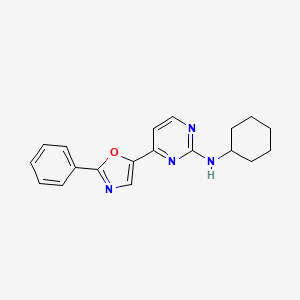
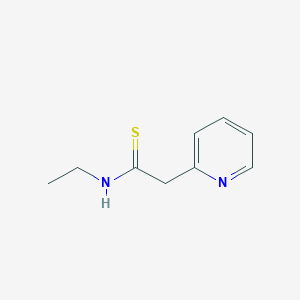
![8,8'-[Butane-1,4-diylbis(oxy)]bis(2-methylquinoline)](/img/structure/B12609283.png)
![3-{5-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzonitrile](/img/structure/B12609286.png)
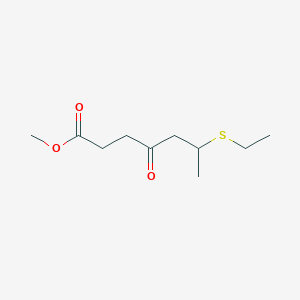
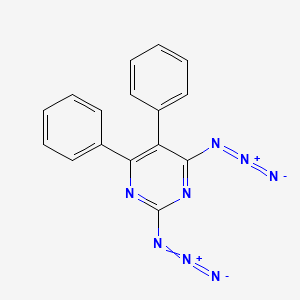
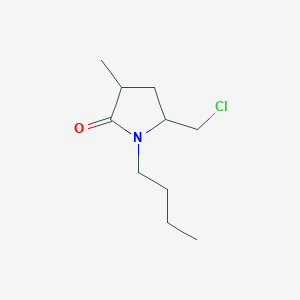
![4,5-Dimethyl-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12609308.png)
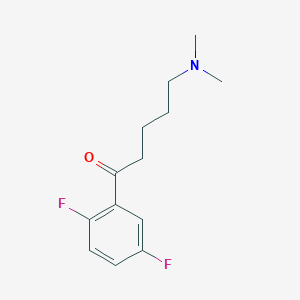
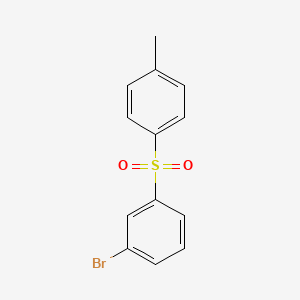
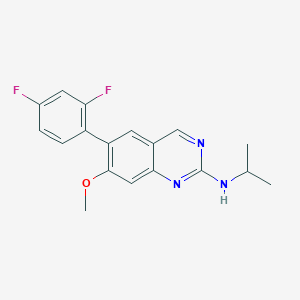
![{4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}(cyclopropyl)methanone](/img/structure/B12609331.png)
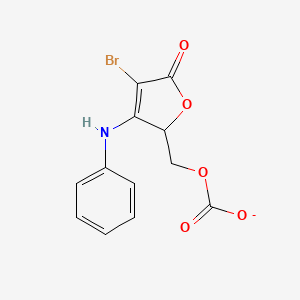
![5-Chloro-2-hydroxy-N-[2-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12609336.png)
